Product packaging for 2,4-Difluorotoluene(Cat. No.:CAS No. 452-76-6)

2,4-Difluorotoluene

Cat. No.: B1202308
CAS No.: 452-76-6
M. Wt: 128.12 g/mol
InChI Key: MPXDAIBTYWGBSL-UHFFFAOYSA-N
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Description

Significance in Organic Synthesis and Fluorine Chemistry

The strategic placement of two fluorine atoms on the toluene (B28343) backbone significantly influences the molecule's electronic properties, rendering it a versatile intermediate in organic synthesis. chemimpex.comvulcanchem.com It serves as a fundamental building block in the creation of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. a2bchem.comchemimpex.cominnospk.com The presence of fluorine can enhance the lipophilicity and metabolic stability of target molecules, properties that are highly desirable in medicinal chemistry. vulcanchem.com

In the realm of fluorine chemistry, 2,4-difluorotoluene is a key precursor for the synthesis of other valuable fluorinated compounds. chemimpex.comchemimpex.com Its reactivity allows for its effective use in various chemical transformations, such as nucleophilic substitutions and cross-coupling reactions, expanding its utility in synthetic organic chemistry. chemimpex.com

Historical Context of Difluoroaromatic Compound Investigations

The exploration of organofluorine chemistry dates back to the mid-19th century, with the first synthesis of an organofluorine compound reported in 1835. nih.gov The controlled production of these compounds began in 1892 through halogen exchange methods. scribd.comugr.es The industrial era of organofluorine chemistry was truly launched in 1929 with the discovery of non-flammable refrigerants. scribd.comugr.es The development of difluoroaromatic compounds like this compound is part of this broader historical progression, driven by the increasing demand for fluorinated products in various high-tech industries. dokumen.pub Early investigations into fluoro-substituted toluenes have paved the way for the application of compounds like this compound in diverse fields. researchgate.net

Methodological Frameworks in this compound-focused Research

The study of this compound and its derivatives relies on a suite of advanced analytical and synthetic methodologies. Spectroscopic techniques are crucial for the characterization and identification of these compounds.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The fluorine atoms induce characteristic splitting patterns and chemical shifts, providing detailed structural information.

Mass Spectrometry (MS): Techniques like GC-MS are used to determine the molecular weight and fragmentation patterns of this compound and its derivatives. nih.gov

Microwave Spectroscopy: High-resolution microwave spectroscopy has been employed to accurately determine the molecular structure and internal rotation dynamics of this compound. researchgate.net

Synthetic Methodologies:

The synthesis of compounds from this compound often involves its conversion into more reactive intermediates. For instance, it can be oxidized to 2,4-difluorobenzaldehyde (B74705), a key intermediate for pharmaceuticals like the antifungal drug fluconazole. guidechem.comgoogle.comontosight.ai One modern and efficient method for this oxidation utilizes hydrogen peroxide as a benign oxidant in a continuous flow reactor, offering advantages in safety and scalability. google.com Another synthetic route involves the bromination of this compound to produce intermediates for further functionalization. vulcanchem.comguidechem.com

Computational Chemistry:

Ab initio and Density Functional Theory (DFT) calculations are often used to complement experimental findings. researchgate.netaip.org These computational methods provide valuable information on molecular geometry, vibrational frequencies, and electronic properties, aiding in the interpretation of spectroscopic data and the prediction of reactivity. researchgate.netasianjournalofphysics.comaip.org

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C7H6F2
Molecular Weight 128.12 g/mol nih.gov
Appearance Colorless liquid ontosight.ai
Boiling Point 117-118 °C ontosight.ai
Melting Point -24 °C ontosight.ai
Density 1.065 g/cm³ ontosight.ai

| CAS Number | 452-76-6 |

Table 2: Key Research Applications and Derivatives

Derivative/ApplicationSignificanceKey Reactions
2,4-Difluorobenzaldehyde Intermediate for pharmaceuticals (e.g., fluconazole) and agrochemicals. guidechem.comgoogle.comOxidation of this compound. google.comontosight.ai
Brominated Derivatives Intermediates for cross-coupling reactions in medicinal chemistry. vulcanchem.comElectrophilic bromination. vulcanchem.com
Nucleoside Analogue Used as a probe to study DNA replication and hydrogen bonding. nih.govresearchgate.netsigmaaldrich.comnih.govIncorporation into synthetic DNA strands. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6F2 B1202308 2,4-Difluorotoluene CAS No. 452-76-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoro-1-methylbenzene
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InChI

InChI=1S/C7H6F2/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3
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InChI Key

MPXDAIBTYWGBSL-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H6F2
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DSSTOX Substance ID

DTXSID70196429
Record name Difluorotoluene
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Molecular Weight

128.12 g/mol
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Physical Description

Colorless liquid with an aromatic odor; [Alfa Aesar MSDS]
Record name Difluorotoluene
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CAS No.

452-76-6
Record name 2,4-Difluoro-1-methylbenzene
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Synthetic Methodologies for 2,4 Difluorotoluene and Its Analogues

Sustainable Synthesis Approaches for 2,4-Difluorotoluene

Sustainable synthesis focuses on minimizing the environmental impact of chemical production. For this compound, this involves moving away from harsh reagents and multi-step procedures towards more elegant and efficient catalytic and process-oriented solutions.

Catalytic Systems in Fluorination

The introduction of fluorine atoms onto an aromatic ring is a chemically challenging step. Modern catalysis seeks to replace stoichiometric reagents with more efficient and selective catalytic systems, including transition metal catalysis and biocatalysis.

Transition Metal Catalysis: A significant advancement in sustainable fluorination is the development of transition metal-catalyzed reactions that can directly functionalize carbon-hydrogen (C-H) bonds. mpg.de Palladium-based catalysts, for instance, have been developed for the undirected aromatic C-H fluorination using mild electrophilic fluorinating reagents. nih.gov This type of catalysis is noteworthy because it can avoid the formation of organometallic intermediates, proceeding instead through the generation of a reactive transition-metal-fluoride electrophile that can fluorinate arenes. nih.gov Such methods offer a more direct and atom-economical route to aryl fluorides compared to classical methods that require pre-functionalized starting materials.

Another approach involves the transition metal-catalyzed fluorination of aryl halides. europa.eu While this is a substitution reaction and not a direct C-H activation, sustainable improvements are being made through the use of electrochemical-flow conditions. europa.eu This combination allows for milder reaction conditions and can reduce the reliance on expensive catalysts and ligands that are often required in traditional batch processes. europa.eu For the synthesis of isomers like 2,6-difluorotoluene, catalytic fluorination of toluene (B28343) has been achieved using catalysts such as iron or nickel with fluorinating agents like hydrogen fluoride (B91410). nbinno.com

The table below summarizes representative catalytic systems relevant to aromatic fluorination.

Table 1: Catalytic Systems in Aromatic Fluorination

Catalyst SystemReaction TypeKey FeaturesRelevance to Sustainability
Palladium ComplexesAromatic C-H FluorinationEnables direct fluorination of C-H bonds with mild reagents. nih.govIncreases atom economy by avoiding pre-functionalization steps.
Transition Metal Catalysis with ElectrochemistryAryl Halide FluorinationUses electrochemical-flow conditions for milder and more efficient reactions. europa.euReduces catalyst loading and energy consumption.
Iodoarene Mediator (Electrochemical)Generation of (difluoroiodo)arenesAnodically generates a reactive fluorinating agent in a flow system. rsc.orgImproves safety by generating and consuming hazardous reagents in situ.
Cu(OAc)₂/TEMPOOxidation of PrecursorsUsed in the green synthesis of 2,4-difluorobenzaldehyde (B74705). chemicalbook.comEmploys a greener oxidant (O₂) and can be performed in aqueous media.

Biocatalysis: A frontier in sustainable chemistry is the use of enzymes to perform chemical transformations. For fluorination, this is a nascent field, as naturally occurring C-F bond-forming enzymes (fluorinases) are rare. chemrxiv.org However, research is focused on engineering enzymes for this purpose. Through directed evolution, nonheme iron-dependent halogenases are being modified to catalyze asymmetric C(sp3)–H fluorination, a testament to the potential of biocatalysis. chemrxiv.org While the direct biocatalytic synthesis of a simple aromatic molecule like this compound is not yet established, the integration of biocatalysis with electrosynthesis in aqueous media for creating chiral organofluorine compounds showcases a sustainable future direction. acs.org

Atom-Economical and Solvent-Minimizing Processes

The principles of atom economy and process intensification are central to green chemistry, aiming to convert the maximum amount of reactants into the desired product while minimizing waste and energy usage. numberanalytics.commlsu.ac.in

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactant atoms to product atoms. mlsu.ac.in Direct C-H fluorination is inherently more atom-economical than substitution reactions, such as the Halex (halogen exchange) reaction on dichlorotoluene or the Sandmeyer reaction on an aminotoluene, which generate stoichiometric inorganic salt byproducts. For example, the synthesis of 4-pyrones from diynones and water is highlighted as an atom-economical process where water acts as both a reactant and a solvent. mdpi.com

Flow Chemistry and Process Minimization: Flow chemistry, particularly using microreactors, offers a powerful tool for sustainable synthesis. beilstein-journals.org It enables precise control over reaction parameters, enhances safety when using hazardous reagents like elemental fluorine, and can significantly reduce reaction times and solvent volumes. beilstein-journals.orgnih.gov The direct fluorination of aromatic compounds in microreactors has been shown to proceed more cleanly than in batch reactors, minimizing side reactions like polymerization. beilstein-journals.org

A patented method for the continuous oxidation of this compound to 2,4-difluorobenzaldehyde illustrates the application of these principles to the target molecule's derivatives. google.com The process utilizes a continuous tubular reactor, a form of flow chemistry, with hydrogen peroxide as a greener oxidant and acetic acid as the solvent, achieving high raw material utilization under mild conditions. google.com

Greener Solvents: Reducing or replacing traditional volatile organic solvents is a key goal of green chemistry. mlsu.ac.in Research into related fluorinated aromatics demonstrates the feasibility of using more benign solvent systems. For instance, the synthesis of 2,4-difluorobenzaldehyde has been achieved using a copper diacetate/TEMPO catalyst system in a mixture of acetonitrile (B52724) and water. chemicalbook.com Furthermore, the synthesis of 2,4-difluorobenzoic acid from 2,4-difluorobenzonitrile (B34149) has been successfully performed using a recyclable ionic liquid, 1-butyl-3-methylimidazolium hydrogen sulfate, with water, achieving high yields and allowing for multiple reuses of the solvent medium. chemicalbook.com

The table below provides examples of sustainable process strategies.

Table 2: Atom-Economical and Solvent-Minimizing Processes

Process/StrategyDescriptionExample ApplicationSustainability Benefit
Direct C-H FluorinationDirect replacement of a C-H bond with a C-F bond.Palladium-catalyzed fluorination of arenes. nih.govHigh atom economy, reduces synthetic steps.
Flow ChemistryPerforming reactions in a continuous stream rather than a batch.Direct fluorination of aromatics in microreactors. beilstein-journals.orgresearchgate.netImproved safety, better control, reduced waste.
Use of Greener SolventsReplacing hazardous organic solvents with alternatives like water or ionic liquids.Synthesis of 2,4-difluorobenzoic acid in a recyclable ionic liquid. chemicalbook.comReduced environmental impact, potential for solvent recycling.
Use of Greener OxidantsEmploying environmentally benign oxidizing agents.Continuous oxidation of this compound using hydrogen peroxide. google.comAvoids toxic heavy-metal oxidants; byproduct is water.

Reactivity and Mechanistic Studies of 2,4 Difluorotoluene

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), the incoming electrophile is directed by the combined effects of the substituents on the benzene (B151609) ring. The methyl group in 2,4-difluorotoluene is an activating group, donating electron density to the ring and favoring substitution at the ortho and para positions. Conversely, the fluorine atoms are deactivating due to their inductive electron-withdrawing effect, yet they also act as ortho-para directors because of their ability to donate a lone pair of electrons through resonance. The positions on the ring relative to the substituents are numbered as follows: C1 (bearing the methyl group), C2 (-F), C3 (-H), C4 (-F), C5 (-H), and C6 (-H).

The directing effects of the substituents in this compound can be summarized as follows:

Methyl group (at C1): Activates the ring and directs incoming electrophiles to positions C2, C4, and C6.

Fluorine atom (at C2): Deactivates the ring but directs incoming electrophiles to positions C1, C3, and C5.

Fluorine atom (at C4): Deactivates the ring but directs incoming electrophiles to positions C3 and C5.

Nitration Mechanism Elucidation

The nitration of this compound introduces a nitro (-NO₂) group onto the aromatic ring. The reaction typically proceeds by treating this compound with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

The regioselectivity of nitration is determined by the directing effects of the existing substituents. The primary products expected are those where the nitro group is directed to the positions most activated by the methyl group and least deactivated by the fluorine atoms. Therefore, substitution is anticipated at the C3, C5, and C6 positions.

Position of NitrationPredicted Product
C32,4-Difluoro-1-methyl-3-nitrobenzene
C51,5-Difluoro-2-methyl-4-nitrobenzene
C62,4-Difluoro-1-methyl-6-nitrobenzene

Experimental studies on the nitration of similar compounds, such as 2,5-difluorotoluene (B1362542), have shown that nitration with potassium nitrate (B79036) in concentrated sulfuric acid can yield specific isomers. For instance, the nitration of 2,5-difluorotoluene yields 2,5-difluoro-4-nitrotoluene. chemicalbook.com This suggests that under specific conditions, a high degree of regioselectivity can be achieved. The precise product distribution for the nitration of this compound would depend on the specific reaction conditions, including temperature and the nitrating agent used.

Halogenation Reaction Pathways

Halogenation of this compound involves the substitution of a hydrogen atom with a halogen (e.g., chlorine, bromine). This reaction is typically carried out in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃), which polarizes the halogen molecule to create a stronger electrophile.

Similar to nitration, the regioselectivity of halogenation is governed by the directing effects of the substituents. The incoming halogen atom is expected to substitute at the positions activated by the methyl group, leading to the formation of chloro- or bromo-2,4-difluorotoluene derivatives. The most likely products would be substitution at the C3, C5, and C6 positions.

A study on the chlorination of 2,4-difluoronitrobenzene (B147775) in the presence of iodine as a catalyst in sulfuric acid resulted in the formation of 3,5-dichloro-2,4-difluoronitrobenzene, indicating that even a deactivated ring can undergo halogenation under forcing conditions. google.com

Friedel-Crafts Type Transformations

Friedel-Crafts reactions, including alkylation and acylation, are important methods for forming carbon-carbon bonds on aromatic rings. These reactions involve the reaction of an alkyl halide or an acyl halide/anhydride with the aromatic ring in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

For this compound, the deactivating effect of the two fluorine atoms can make Friedel-Crafts reactions challenging, as these reactions are sensitive to deactivating groups on the aromatic ring. However, the activating methyl group may still allow the reaction to proceed, albeit at a slower rate than for toluene (B28343) itself.

The regioselectivity would again be directed by the methyl group to the ortho and para positions (C3, C5, and C6). It is important to note that Friedel-Crafts alkylations are prone to polyalkylation and carbocation rearrangements, while Friedel-Crafts acylations are generally not, and the resulting ketone is deactivating, preventing further acylation. masterorganicchemistry.combeyondbenign.org

Nucleophilic Aromatic Substitution (SNAr) Processes

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. The fluorine atoms in this compound are potential leaving groups in SNAr reactions. However, for the reaction to proceed efficiently, the aromatic ring must be activated by a strong EWG, such as a nitro group. Therefore, nitrated derivatives of this compound are the key substrates for SNAr reactions.

Displacement of Fluorine Atoms in Specific Positions

In a nitrated this compound, the position of the nitro group dictates which fluorine atom is more susceptible to nucleophilic attack.

If the nitro group is at the C3 or C5 position: The fluorine at C4 is para to the nitro group, and the fluorine at C2 is ortho to the nitro group. Both fluorine atoms are activated towards nucleophilic displacement.

If the nitro group is at the C6 position: The fluorine at C2 is meta to the nitro group and thus not significantly activated. The fluorine at C4 is also meta and not activated.

Therefore, the displacement of fluorine is most likely to occur when the nitro group is positioned at C3 or C5. The relative reactivity of the C2-F versus the C4-F bond would depend on the specific nucleophile and reaction conditions. Generally, the fluorine atom para to the nitro group is more readily displaced than the one in the ortho position due to reduced steric hindrance.

Kinetic studies on the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine (B6355638) have shown that the rate-determining step can be either the formation of the Meisenheimer intermediate or the departure of the leaving group, depending on the solvent. rsc.org

Influence of Substituents on Reaction Kinetics

The rate of SNAr reactions is highly dependent on the nature and position of the substituents on the aromatic ring.

Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as nitro groups, is crucial for activating the ring towards nucleophilic attack. The more EWGs present, and the more effectively they are positioned to stabilize the negative charge in the Meisenheimer intermediate (ortho/para to the leaving group), the faster the reaction rate.

Leaving Group: In SNAr reactions, the reactivity of the leaving group often follows the order F > Cl > Br > I. This is counterintuitive based on bond strength but is explained by the fact that the rate-determining step is typically the initial attack of the nucleophile on the ring. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Nucleophile: The nature of the nucleophile also plays a significant role in the reaction kinetics. Stronger nucleophiles will generally react faster.

Kinetic studies on the SNAr reactions of 1-chloro- and 1-fluoro-2,4-dinitrobenzene with various biothiols have been conducted to elucidate the reaction mechanisms and the influence of the nucleophile's structure on reactivity. frontiersin.org

Radical Reactions and Photochemical Transformations

The study of radical and photochemical reactions of this compound provides insight into its stability and potential for transformation under specific energy inputs. These reactions are crucial for understanding its atmospheric lifetime and for developing novel synthetic methodologies.

The formation of free radicals from this compound precursors has been a subject of comprehensive investigation to assess their chemical reactivity. researchgate.net Silyl (B83357) radicals, for instance, have been shown to mediate the selective defluorinative functionalization of organic fluorides under mild, transition-metal-free conditions. springernature.com This process can involve single-electron transfer (SET) mechanisms, leading to the formation of carbon-centered radicals from the C-F bond. springernature.comnih.gov These radicals can then participate in coupling reactions, such as the carbosilylation of alkenes, where silyl and carbon groups are incorporated across a double bond. springernature.com

Another approach involves the generation of carbamoyl (B1232498) radicals through methods like silver-promoted decarboxylation. nih.gov While not specific to this compound, this strategy demonstrates how radical cascades can be initiated to functionalize fluorinated compounds. nih.gov The reactivity in such radical processes is influenced by the high electronegativity and small atomic radius of the fluorine atoms, which can stabilize or destabilize radical intermediates depending on their position relative to the radical center. rsc.org

For a photochemical transformation to occur, a molecule must absorb light energy, typically at wavelengths longer than 290 nm in the terrestrial environment. taylorfrancis.com The energy in this portion of the solar spectrum is sufficient to break various covalent bonds, including the strong C-F bond. taylorfrancis.com Studies have used photoabsorption cross-sections to estimate the photolysis lifetimes of compounds like this compound in the Earth's atmosphere, providing data on their environmental persistence. researchgate.net

A key photoinduced mechanism for fluorinated aromatics involves photoredox catalysis. nih.gov Organic photoredox catalyst systems can efficiently reduce C-F bonds to generate carbon-centered radicals. nih.gov This process enables the use of otherwise inert organofluorines as synthons for subsequent reactions like hydrodefluorination or cross-coupling under mild conditions. nih.gov The mechanism often involves a single-electron transfer from the excited photocatalyst to the fluoroaromatic substrate. The resulting radical anion can then fragment, cleaving the C-F bond to release a fluoride (B91410) ion and a carbon-centered radical, which is then intercepted for further functionalization. nih.gov Flash photolysis techniques can be used to observe radical intermediates and determine kinetic parameters of these photoinduced electron transfer reactions. rsc.org

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While highly effective for aryl chlorides, bromides, and iodides, the application to fluoroaromatics like this compound presents unique challenges due to the strength of the C-F bond.

The Suzuki, Heck, and Sonogashira reactions are cornerstone palladium-catalyzed cross-couplings. wikipedia.orgwikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron species with an organohalide. wikipedia.orglibretexts.org For fluoroaromatics, the high energy of the C-F bond makes the initial oxidative addition step to the Pd(0) catalyst challenging compared to heavier halides. wikipedia.orgnih.gov Success often requires specialized catalyst systems, such as those with electron-rich, bulky phosphine (B1218219) ligands, and more forcing reaction conditions. organic-chemistry.org

Mizoroki-Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgmdpi.com The catalytic cycle also begins with oxidative addition of the aryl halide to a palladium(0) center. wikipedia.org While less common for C-F bonds, studies on fluorinated aryl halides demonstrate that these substrates can participate in Heck reactions, often requiring higher temperatures and specific catalyst designs to achieve good yields. mdpi.com

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing both palladium and copper catalysts. wikipedia.orglibretexts.org Research has shown that highly efficient palladium-catalyzed Sonogashira couplings can be achieved with fluoroarenes in the presence of specific bases like LiHMDS (lithium bis(trimethylsilyl)amide), enabling the synthesis of internal alkynes from substrates like this compound. organic-chemistry.org

The general reactivity trend for the halide in these reactions is I > Br > Cl >> F, underscoring the inertness of the C-F bond. wikipedia.org

Activating the notoriously inert C-F bond is a significant area of research. mdpi.com The high bond dissociation energy makes its cleavage a considerable challenge. springernature.com Various strategies have been developed to functionalize fluoroaromatics by targeting the C-F bond.

Nickel-based catalysts have shown remarkable efficacy. For example, Ni(0) complexes with bidentate phosphine ligands can catalyze the cross-coupling of fluoroaromatics with organozinc reagents and mediate defluoro-silylation reactions. mdpi.com These systems can also achieve the amination of fluoroaromatics with primary amines. mdpi.com

Transition-metal-free approaches have also emerged. Silylboronates can generate silyl radicals that enable selective C-F bond activation for reactions like defluoroamination. springernature.com Furthermore, photocatalytic systems using organic dyes can reduce C-F bonds under mild conditions, generating radicals for subsequent coupling reactions. nih.gov These methods offer greener alternatives to traditional transition-metal catalysis. springernature.com

Table 1: Selected Methods for C-F Bond Activation in Fluoroarenes
Catalyst/Reagent SystemReaction TypeKey Features
NiCl₂(dppp) / Organozinc ReagentsCross-CouplingEffective for coupling fluoroaromatics with organozinc compounds. mdpi.com
Ni(0) / SilylboronatesDefluoro-silylationAchieves silylation via C-F bond cleavage. mdpi.com
Silylboronates (in situ silyl radicals)DefluoroaminationTransition-metal-free method for forming C-N bonds. springernature.com
Organic Photoredox CatalystHydrodefluorination / Cross-CouplingMild, light-induced generation of carbon-centered radicals from C-F bonds. nih.gov

Computational Chemistry and Theoretical Mechanistic Insights

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like this compound at a quantum mechanical level. These theoretical studies offer deep insights into reaction mechanisms, transition states, and molecular interactions that are often difficult to probe experimentally.

A significant area of computational research on this compound has been its role as a nonpolar isostere, or shape mimic, of the DNA base thymine (B56734). rsc.orgsigmaaldrich.com Although it lacks the capacity for traditional Watson-Crick hydrogen bonding, it is replicated by DNA polymerase enzymes as if it were thymine. rsc.org This observation has been central to a debate about the relative importance of shape complementarity versus hydrogen bonding in DNA replication. rsc.orgresearchgate.net

Quantum mechanical calculations, including density functional theory (DFT) and Møller–Plesset perturbation theory (MP2), have been employed to investigate the interaction between this compound and adenine. researchgate.net Gas-phase calculations of Gibbs free energies predicted that while an adenine:thymine (A:T) pair forms spontaneously, an adenine:this compound (A:F) pair spontaneously dissociates. researchgate.net These studies support the hypothesis that base stacking interactions, rather than hydrogen bonds, are the primary stabilizing force for the A:F pair within a DNA helix. researchgate.net

Table 2: Calculated Gas-Phase Interaction Energies for Adenine (A) Base Pairs
Base PairLevel of TheoryInteraction Energy (kcal/mol)Correction Method
A:ThymineB3LYP/6-31G-13.6BSSE and Fragment Relaxation researchgate.net
A:ThymineMP2(full)/6-31G-13.6BSSE and Fragment Relaxation researchgate.net
A:this compoundB3LYP/6-31G-3.1BSSE and Fragment Relaxation researchgate.net
A:this compoundMP2(full)/6-31G-3.2BSSE and Fragment Relaxation researchgate.net

These theoretical insights, by providing detailed energy landscapes and clarifying non-covalent interactions, are crucial for understanding the underlying principles governing the reactivity and molecular recognition of this compound. researchgate.netnih.gov

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries of reactants, transition states, and products, as well as to calculate activation energies, reaction enthalpies, and reaction rates. While specific DFT studies detailing a wide range of reaction pathways for this compound are limited, the principles of electrophilic and nucleophilic aromatic substitution, as well as free radical reactions, can be theoretically explored.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution is a key reaction class for aromatic compounds. For this compound, the fluorine atoms and the methyl group influence the regioselectivity of incoming electrophiles. The methyl group is an activating, ortho-, para-directing group, while fluorine atoms are deactivating yet ortho-, para-directing. DFT calculations would be instrumental in quantifying the activation energies for substitution at the various available positions on the aromatic ring (positions 3, 5, and 6).

A hypothetical DFT study on the nitration of this compound would likely investigate the reaction pathway for the attack of the nitronium ion (NO₂⁺) at each position. The calculations would typically involve:

Optimization of the ground state geometries of this compound and the electrophile.

Locating the transition state structures for the formation of the sigma complex (Wheland intermediate) at each possible site.

Calculation of the activation energy barriers.

Based on general principles, the directing effects of the substituents would lead to a preference for substitution at the 5- and 3-positions, which are ortho and para to the methyl group and meta to one of the fluorine atoms. DFT would provide precise energy values to predict the major product. For instance, studies on the nitration of benzene and toluene have utilized DFT to elucidate the potential energy surfaces and identify reaction intermediates. nih.gov

Nucleophilic Aromatic Substitution (SNAr):

The presence of two electron-withdrawing fluorine atoms makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution, particularly at the positions activated by these groups (positions 2 and 4). A DFT study would model the attack of a nucleophile (e.g., methoxide, NH₃) on the carbon atoms bearing the fluorine atoms. Such studies often reveal a stepwise mechanism involving a Meisenheimer complex or a concerted mechanism. semanticscholar.orgnih.gov The calculations would determine the relative activation barriers for the substitution of each fluorine atom, providing insight into the regioselectivity of the reaction. The stability of the intermediate Meisenheimer complex, which is influenced by the electronic effects of all substituents, would be a key factor.

Free Radical Reactions:

Computational analysis is also crucial for understanding free radical reactions. rsc.org For this compound, DFT can be used to calculate bond dissociation energies (BDEs) for the C-H bonds of the methyl group and the C-H bonds on the aromatic ring. The benzylic C-H bonds are typically weaker and more susceptible to hydrogen abstraction, leading to the formation of a 2,4-difluorobenzyl radical. DFT calculations can predict the stability of this radical and the activation barriers for its subsequent reactions.

A summary of hypothetical DFT-calculated parameters for various reaction types on this compound is presented in the interactive table below, based on expected trends from similar molecules.

Reaction TypePosition of AttackExpected Relative Activation EnergyKey Intermediates
Electrophilic Nitration5LowSigma Complex
Electrophilic Nitration3ModerateSigma Complex
Electrophilic Nitration6HighSigma Complex
Nucleophilic Substitution4LowerMeisenheimer Complex
Nucleophilic Substitution2HigherMeisenheimer Complex
Hydrogen AbstractionMethyl GroupLow2,4-Difluorobenzyl Radical

Molecular Dynamics Simulations of Reactivity

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, including conformational changes, solvent effects, and the dynamics of chemical reactions. While specific MD simulations detailing the reactivity of this compound are scarce, the methodology offers significant potential to complement DFT studies.

Solvent Effects on Reactivity:

MD simulations can explicitly model the solvent environment around this compound, which can have a profound impact on reaction rates and pathways. nih.gov For instance, in an electrophilic nitration reaction, MD simulations could be used to study the solvation of the nitronium ion and the this compound molecule, and how this solvation shell reorganizes during the reaction. The simulation can provide insights into the free energy profile of the reaction in a specific solvent, which is often more representative of experimental conditions than gas-phase DFT calculations. Studies on the diffusion of organic solvents can be explored using all-atom molecular dynamics simulations. rsc.org

Reaction Dynamics:

For very fast reactions, such as some free radical processes, MD simulations using reactive force fields (like ReaxFF) can be employed to model the bond-breaking and bond-forming events directly. researchgate.net A ReaxFF simulation of the oxidation of this compound at high temperatures could, for example, reveal the initial steps of hydrogen abstraction from the methyl group and the subsequent reactions of the resulting benzyl (B1604629) radical with oxygen. Such simulations can provide a detailed, atomistic picture of the complex reaction network involved in combustion or atmospheric degradation.

The table below outlines potential applications of MD simulations in studying the reactivity of this compound.

Simulation TypeSystem StudiedInformation Gained
Classical MDThis compound in water/organic solventSolvation structure, diffusion coefficient, conformational dynamics.
QM/MM MDElectrophilic attack on this compound in solventFree energy profile of the reaction, explicit solvent effects on the transition state.
Reactive MD (ReaxFF)High-temperature oxidation of this compoundInitial reaction steps, product distribution, reaction kinetics.

Advanced Applications of 2,4 Difluorotoluene in Specialized Chemical Sectors

Role in Medicinal Chemistry and Pharmaceutical Discovery

The introduction of fluorine into drug candidates is a widely used strategy to enhance their pharmacological profiles. 2,4-Difluorotoluene serves as a critical starting material for the synthesis of various fluorinated pharmaceuticals, leveraging the unique physicochemical properties that fluorine imparts.

This compound is a key intermediate in the synthesis of more complex molecules used in the pharmaceutical industry. A prominent example of its application is in the production of the widely used antifungal agent, Fluconazole. The synthesis of Fluconazole involves an intermediate, 2,4-difluorobenzaldehyde (B74705), which can be prepared from this compound. beilstein-journals.orgnih.gov This transformation highlights the role of this compound as a foundational building block for active pharmaceutical ingredients (APIs). The 2,4-difluorophenyl moiety is a common feature in a range of therapeutic agents, and its synthesis often traces back to starting materials like this compound.

The presence of fluorine atoms, as found in derivatives of this compound, can profoundly influence a molecule's biological activity and metabolic profile. researchgate.netresearchgate.net The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes. researchgate.net This increased metabolic stability can lead to a longer drug half-life and improved bioavailability.

Table 1: Influence of Fluorine Substitution on Pharmaceutical Properties
PropertyEffect of Fluorine SubstitutionUnderlying Rationale
Metabolic StabilityIncreasedHigh C-F bond strength resists enzymatic cleavage. researchgate.net
Binding AffinityOften IncreasedAlters electronic properties (pKa, dipole moment), leading to enhanced interactions with target receptors. mdpi.com
LipophilicityModulatedIncreases lipophilicity in aromatic systems, which can enhance membrane permeability. mdpi.com
BioavailabilityOften ImprovedA combination of increased metabolic stability and enhanced membrane permeability contributes to better bioavailability.

Structure-Activity Relationship (SAR) studies are crucial for optimizing drug candidates. This compound has played a fascinating role in fundamental SAR investigations, particularly in the field of molecular biology. In a notable series of studies, a deoxynucleoside analogue of thymidine was synthesized using this compound as a non-polar, non-hydrogen-bonding "base". nih.govgoogle.com This analogue was designed to be a near-perfect shape mimic (isostere) of natural thymidine but lacks the ability to form traditional Watson-Crick hydrogen bonds. nih.goviupac.org

Remarkably, when this this compound analogue was incorporated into a DNA template, DNA polymerase enzymes replicated it with high efficiency and specificity, inserting an adenine base opposite it. nih.goviupac.org This finding challenged the long-held belief that hydrogen bonding is the absolute requirement for high-fidelity DNA replication, suggesting that steric shape complementarity plays a dominant role in nucleotide selection by the polymerase. nih.govnih.gov This use of a this compound-derived compound provided profound insights into the structure-function relationships governing one of life's most fundamental processes.

Table 2: Comparison of Thymidine and its this compound (F) Isostere in DNA
FeatureThymidine (T)This compound Isostere (F)
Pairing PartnerAdenine (A)Adenine (A) in enzymatic replication nih.gov
Primary InteractionWatson-Crick Hydrogen BondingShape Complementarity / Steric Fit iupac.org
Duplex Stability (vs. A)StabilizingDestabilizing iupac.org
Replication FidelityHighHigh nih.gov

Integration in Materials Science and Polymer Chemistry

In materials science, fluorinated compounds are prized for their thermal stability, chemical resistance, and unique electrical properties. This compound serves as a valuable building block for creating monomers that are subsequently used to produce high-performance fluorinated polymers.

While not typically used as a direct monomer itself, this compound is a precursor to a variety of functionalized monomers used in the synthesis of advanced polymers such as fluorinated polyimides and polyether ether ketones (PEEK). researchgate.netresearchgate.net For example, the 2,4-difluorophenyl group can be incorporated into diamine or dianhydride monomers. These monomers are then used in polycondensation reactions to create polymers with desirable characteristics.

The incorporation of fluorinated aromatic segments into a polymer backbone can impart several beneficial properties, including:

Chemical Inertness: Fluorinated polymers are known for their excellent resistance to a wide range of chemicals and solvents.

Low Surface Energy: This leads to materials that are hydrophobic and oleophobic, useful for coatings and low-friction surfaces. mdpi.com

Low Flammability: The presence of fluorine often increases the flame retardancy of materials.

The synthesis of fluorinated polyurethanes, for instance, involves reacting fluorinated diols or isocyanates. dissertationtopic.netrsc.org this compound can serve as a foundational starting material for the multi-step synthesis of such specialized fluorinated monomers.

The unique electronic properties of the C-F bond make derivatives of this compound highly relevant to the development of advanced materials for the electronics industry. The introduction of fluorine into polymers is a key strategy for creating low-dielectric-constant (low-k) materials. nih.govdissertationtopic.net

Fluorinated aromatic polyimides, for example, are sought after for applications in microelectronics, such as insulation for high-frequency circuits. nih.govdissertationtopic.net The high electronegativity of fluorine reduces the polarizability of the polymer chains, which in turn lowers the dielectric constant and dielectric loss of the material. dissertationtopic.net This allows for faster signal propagation and reduced signal loss in electronic devices. Furthermore, the bulky nature of fluorine atoms can increase the free volume within the polymer matrix, further decreasing the dielectric constant. dissertationtopic.net

In the field of optoelectronics, fluorinated compounds are used in the synthesis of liquid crystals for display applications. researchgate.net The strong dipole moment of the C-F bond can be leveraged to control the dielectric anisotropy of liquid crystal molecules, a key property for their alignment in an electric field. By strategically placing fluorine atoms on the molecular core, a feature readily provided by this compound-derived structures, materials scientists can fine-tune the properties of liquid crystals for specific display technologies. researchgate.net

Role in Liquid Crystal Design

The incorporation of fluorine atoms into the molecular structure of liquid crystals (LCs) is a critical strategy for tuning their physical properties, particularly dielectric anisotropy (Δε), which is a key parameter for the performance of liquid crystal displays (LCDs). The 2,4-difluorophenyl moiety, derived from this compound, is a valuable building block in the design of advanced liquid crystalline materials.

Laterally substituted fluorine atoms, such as in the 2,4-difluoro arrangement, are instrumental in creating LCs with negative dielectric anisotropy (Δε < 0). researchgate.net This property is essential for display technologies that rely on vertical alignment (VA), including fringe-field switching (FFS) modes, which are prevalent in high-performance mobile displays. researchgate.net The strong electronegativity of the fluorine atoms introduces a significant dipole moment perpendicular to the long axis of the liquid crystal molecule. researchgate.net This perpendicular dipole is the primary contributor to a negative Δε value.

Research on fluorinated liquid crystal oligomers has shown that mesogenic units containing ortho-difluoro substitutions, similar to the 2,4-difluoro pattern, reliably exhibit negative dielectric anisotropy. mdpi.com The magnitude of this anisotropy can be systematically varied based on the molecular structure, allowing for the fine-tuning of material properties for specific applications. mdpi.com For instance, laterally fluorinated terphenyls are a well-established class of LCs with negative Δε. mdpi.com The inclusion of the 2,4-difluorophenyl group is a design choice that leverages these principles to create materials with the specific electronic properties required for modern displays, such as those used in liquid-crystal-on-silicon (LCOS) projection displays. researchgate.net

Property Influenced by 2,4-Difluorophenyl MoietyConsequence in Liquid Crystal DesignRelevant Display Technology
Dielectric Anisotropy (Δε) Induces a strong negative value (Δε < 0) due to the large perpendicular dipole moment. researchgate.netVertical Alignment (VA), Fringe-Field Switching (FFS), LCOS. researchgate.netmdpi.com
Molecular Polarity Increases polarity perpendicular to the molecular axis.Enhances response to electric fields in specific alignments.
Phase Stability The fluorine substitution can affect the stability and temperature range of the nematic phase.Broadens the operational range of the display device.

Utilization in Agrochemical Development

This compound serves as a crucial starting material for the synthesis of more complex and reactive intermediates used in the agrochemical industry. A primary application is its oxidation to produce 2,4-Difluorobenzaldehyde. google.com This aldehyde is a versatile building block for constructing a variety of active ingredients for pesticides, herbicides, and fungicides. guidechem.comjecibiochem.com

The conversion of this compound to 2,4-Difluorobenzaldehyde creates a reactive "handle" (the aldehyde group) that can undergo numerous subsequent chemical transformations, allowing for its incorporation into larger, more complex molecular scaffolds. google.com This intermediate is particularly noted for its role in the synthesis of fluorinated fungicides, such as triazole-based compounds, and various herbicides. google.comjecibiochem.com For example, 2,4-Difluorobenzaldehyde is a known precursor in the synthesis of sulfonylurea and triazole herbicides, where the difluorinated phenyl ring forms a core part of the final active molecule. jecibiochem.com

Precursor CompoundSynthetic TransformationResulting IntermediateApplication in Agrochemicals
This compound Oxidation google.com2,4-Difluorobenzaldehyde Building block for fungicides (e.g., triazoles) and herbicides (e.g., sulfonylureas). google.comjecibiochem.com
2,4-Difluorobenzaldehyde Further Reactions (e.g., condensation, cyclization)Various complex moleculesSynthesis of neonicotinoid and pyrazole-based insecticides. jecibiochem.com

The introduction of fluorine into agrochemical molecules significantly alters their biological and environmental profiles. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which has profound implications for the persistence and metabolic stability of compounds containing this feature. nih.gov

Environmental Persistence: Agrochemicals containing the 2,4-difluorophenyl moiety are expected to exhibit enhanced environmental persistence compared to their non-fluorinated analogs. The high strength of the C-F bond makes the aromatic ring highly resistant to microbial and enzymatic degradation, which are the primary pathways for the breakdown of pesticides in soil and water. researchgate.nethyphadiscovery.com This increased stability can lead to longer half-lives in the environment, which may be desirable for prolonged pest control but also raises concerns about potential accumulation. acs.org The degradation of fluorinated pesticides can also lead to the formation of metabolites that are themselves persistent. acs.org

Efficacy Modifications: Fluorination is a key strategy for modifying the efficacy of a pesticide. The fluorine atoms in this compound derivatives can alter the molecule's properties in several ways to enhance its biological activity:

Metabolic Stability: The robust C-F bond can block sites on the molecule that are susceptible to metabolic attack by enzymes within the target pest or plant, a process known as "metabolic blocking." This prevents the deactivation of the agrochemical, thereby increasing its effective potency and duration of action. nih.gov

Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution (e.g., pKa) of the molecule. This can lead to stronger binding interactions with the target enzyme or receptor in the pest, increasing the intrinsic activity of the compound. researchgate.net

Lipophilicity and Transport: The substitution of hydrogen with fluorine increases the lipophilicity of the molecule, which can enhance its ability to penetrate biological membranes, such as the waxy cuticle of plants or the exoskeleton of insects, improving uptake and transport to the target site. researchgate.net

Development of Novel Organic Reagents and Catalysts

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is removed. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds. researchgate.net Prominent examples of chiral auxiliaries include oxazolidinones and pseudoephedrine. wikipedia.org While fluorinated structures are integral to many areas of chemical synthesis, the specific and widespread application of this compound or its simple derivatives as a removable chiral auxiliary is not extensively documented in mainstream chemical literature. The development of new chiral auxiliaries is an ongoing field of research, but this particular compound is more commonly utilized as a permanent structural component rather than a temporary stereocontrolling group.

In contrast to its limited role as a chiral auxiliary, the 2,4-difluorophenyl moiety is a valuable component in the design of ligands for asymmetric catalysis. Ligands coordinate to a central metal atom to form a catalyst, and their structure dictates the catalyst's activity and selectivity. The electronic properties of the ligand are critical for tuning the performance of the catalyst.

The compound 2-(2,4-difluorophenyl)pyridine (dfppy) is a well-documented ligand used in the field of organometallic chemistry, particularly in the formation of Iridium(III) complexes. scispace.com In these complexes, the dfppy ligand coordinates to the iridium center. The two electron-withdrawing fluorine atoms on the phenyl ring significantly influence the electronic environment of the metal. This electronic modification can tune the photophysical properties of the complex, such as its luminescence, and can also impact its catalytic activity in various chemical transformations. scispace.com The use of such fluorinated ligands demonstrates how derivatives of this compound can serve as important tools for developing sophisticated catalysts for specialized applications.

Environmental and Toxicological Aspects of 2,4 Difluorotoluene

Environmental Fate and Degradation Pathways

The persistence, mobility, and transformation of 2,4-Difluorotoluene in the environment are governed by a combination of physical, chemical, and biological processes. These pathways determine the compound's concentration and potential for exposure in ecosystems.

Photolytic degradation, the breakdown of molecules by light, is a significant degradation pathway for aromatic compounds in the atmosphere and surface waters. Studies have utilized vacuum ultraviolet (VUV) photoabsorption measurements to derive absolute cross-section values, which are then used to estimate the photolysis lifetimes of compounds like this compound in the Earth's atmosphere. researchgate.net The rate of this degradation is influenced by the intensity and wavelength of solar radiation and the presence of photosensitizing agents in the environment.

Hydrolytic degradation involves the reaction of a substance with water, which can lead to its breakdown. wisdomlib.org This process is often dependent on pH and temperature. wisdomlib.org For many stable aromatic compounds, the C-F bond is strong, and the benzene (B151609) ring is relatively resistant to direct cleavage by water under typical environmental conditions. While specific hydrolytic degradation kinetic data for this compound is not extensively detailed in the reviewed literature, studies on similar halogenated aromatic compounds often show slow hydrolysis rates in the absence of catalysts.

To illustrate the type of data generated in such studies, the table below shows kinetic data for the photodegradation of a related herbicide, 2,4-dichlorophenoxybutanoic acid (2,4-DB), in the presence of iron complexes, which act as photocatalysts.

ParameterValueConditionsSource
Initial Quantum Yield0.11Photolysis (308 nm) with [FeOH]2+ nih.gov
Initial Quantum Yield0.17Photolysis (308 nm) with [Fe(Ox)3]3- nih.gov
This data is for 2,4-dichlorophenoxybutanoic acid and is presented for illustrative purposes to demonstrate photodegradation metrics.

Microbial biotransformation is a critical process in the environmental degradation of organic pollutants. nmb-journal.comslideshare.net This involves microorganisms, such as bacteria and fungi, using enzymes to alter the chemical structure of a compound, potentially leading to its complete mineralization. nmb-journal.comfrontiersin.org Common biotransformation reactions include hydrolysis, oxidation, and reduction. frontiersin.org

For fluorinated organic compounds, the strength of the carbon-fluorine bond presents a challenge for microbial degradation. However, research has demonstrated that microbial defluorination is possible. A study screening a library of fluorinated compounds for biodegradation by the bacterium Pseudomonas putida F1 revealed that this compound is susceptible to microbial action. nih.gov The screening method detected the release of fluoride (B91410) anions, indicating that this bacterium can cleave the C-F bond, a crucial first step in the degradation of such compounds. nih.gov This finding highlights the potential for natural attenuation of this compound in microbially active environments. nih.gov

Microbial Defluorination Screening of Selected Fluorinated Aromatics by Pseudomonas putida F1
CompoundDefluorination DetectedMechanism Indicated
This compoundYesFluoride Anion Release
2,4,5-TrifluorotolueneYesFluoride Anion Release
1,2-DifluorobenzeneYesFluoride Anion Release
1,3-DifluorobenzeneYesFluoride Anion Release
Source: Adapted from nih.gov

The atmospheric lifetime of a compound is a measure of the average time it remains in the atmosphere before being removed by chemical reaction or deposition. This parameter is crucial for assessing its potential to contribute to stratospheric ozone depletion or global warming. europa.eu For many volatile organic compounds, the primary removal mechanism in the troposphere is reaction with hydroxyl (OH) radicals. researchgate.net The atmospheric lifetime of this compound has been estimated based on its photoabsorption cross-sections. researchgate.net

Global Warming Potential (GWP) is a relative measure of how much heat a greenhouse gas traps in the atmosphere. wikipedia.org It compares the amount of heat trapped by a certain mass of the gas to the amount of heat trapped by a similar mass of carbon dioxide, which is assigned a GWP of 1. wikipedia.orgtaxtmi.com The GWP is typically calculated over a specific time horizon, most commonly 100 years. taxtmi.comghgprotocol.org While a specific GWP value for this compound is not reported in the available literature, the GWP values of other fluorinated compounds are well-documented and provide important context for the potential climate impact of such chemicals.

100-Year Global Warming Potential (GWP) of Selected Greenhouse Gases
GasChemical FormulaGWP (100-Year Time Horizon)
Carbon DioxideCO₂1
MethaneCH₄28
Nitrous OxideN₂O265
CFC-12CCl₂F₂10,200
HCFC-22CHCLF₂1,760
HFC-134aCH₂FCF₃1,300
Sulfur HexafluorideSF₆23,500
Source: Adapted from IPCC Fifth Assessment Report (AR5) taxtmi.comghgprotocol.org

Ecotoxicological Impact Assessment

Ecotoxicology studies the effects of toxic chemicals on biological organisms, particularly at the population, community, and ecosystem levels. Assessing the ecotoxicological impact of this compound is essential for understanding its risk to environmental health.

Regulatory information indicates that this compound is considered "Harmful to aquatic life with long lasting effects". apolloscientific.co.uk This classification suggests that the compound may pose a risk to organisms in freshwater or marine environments. apolloscientific.co.uk Standard aquatic ecotoxicity tests are used to determine the concentrations at which a substance causes adverse effects, such as mortality (Lethal Concentration, LC50) or inhibition of growth or reproduction (Effective Concentration, EC50). These tests typically involve a range of organisms representing different trophic levels, such as algae (e.g., Pseudokirchneriella subcapitata), invertebrates (e.g., Daphnia magna), and fish (e.g., Danio rerio). labanalysis.it

Terrestrial ecotoxicity studies evaluate the impact of chemicals on soil-dwelling organisms and plants. researchgate.net Standard tests measure effects on soil microbial processes (e.g., nitrification), earthworm survival and reproduction (e.g., Eisenia fetida), and the emergence and growth of various plant species. labanalysis.itnih.gov The bioavailability and toxicity of a compound in soil can be significantly influenced by soil properties like organic matter content and pH. nih.gov Although specific ecotoxicity endpoint values for this compound are not available in the reviewed sources, the table below outlines the types of standard tests used for such assessments.

Standard Ecotoxicological Test Guidelines
GuidelineOrganism/SystemEndpointEnvironment
OECD 201Freshwater AlgaGrowth InhibitionAquatic
OECD 202Daphnia magnaImmobilisation (Acute)Aquatic
OECD 203Fish (e.g., Danio rerio)Mortality (Acute)Aquatic
OECD 207EarthwormMortality (Acute)Terrestrial
OECD 216Soil MicroorganismsNitrogen TransformationTerrestrial
Source: Adapted from labanalysis.it

Contamination of soil with industrial chemicals can occur through spills, improper disposal, or atmospheric deposition. For persistent organic pollutants, soil can act as a long-term reservoir, leading to potential groundwater contamination and exposure for terrestrial organisms. digitellinc.com The behavior of this compound in soil would be influenced by its sorption to organic matter and clay particles.

While specific instances of soil remediation for this compound are not documented in the provided literature, strategies developed for other recalcitrant aromatic compounds offer potential solutions. Remediation approaches can be broadly categorized as physical, chemical, and biological. frontiersin.org Bioremediation, which leverages the metabolic activity of microorganisms to degrade contaminants, is a promising and environmentally friendly option, especially given the evidence that some bacteria can defluorinate the compound. nih.govfrontiersin.org Phytoremediation, the use of plants to remove or degrade pollutants, has also been effective for some aromatic compounds. umn.edu Chemical remediation methods, such as the use of zero-valent iron (ZVI) to promote reductive degradation, have shown success for compounds like 2,4-dinitrotoluene (B133949) (2,4-DNT). digitellinc.com

Potential Remediation Strategies for Aromatic Contaminants in Soil
StrategyDescriptionApplicable To
BioremediationUses microorganisms to break down contaminants into less toxic substances. frontiersin.orgTNT, 2,4-DNT digitellinc.comumn.edu
Chemical ReductionUses chemical reductants like zero-valent iron (ZVI) to facilitate contaminant breakdown. digitellinc.com2,4-DNT digitellinc.com
Soil Washing/FlushingUses water or chemical solutions to wash contaminants from the soil. researchgate.net2,4-D researchgate.net
AdsorptionUses materials like biochar to bind contaminants, reducing their mobility and bioavailability. digitellinc.com2,4-DNT digitellinc.com
ExcavationPhysical removal of contaminated soil for treatment or disposal in a landfill. frontiersin.orgGeneral frontiersin.org
Source: Adapted from digitellinc.comfrontiersin.orgresearchgate.net

The environmental fate and toxicological profile of this compound are not extensively documented in publicly available scientific literature. Much of the research interest in this compound has been focused on its use as a non-polar isostere for thymine (B56734) in biochemical studies of DNA replication, rather than its potential environmental or health impacts. researchgate.netnih.govsigmaaldrich.com Consequently, a comprehensive understanding of its mammalian toxicology and biotransformation is limited. This section aims to synthesize the available information and provide a scientifically informed perspective on its likely metabolic fate and toxicological properties, drawing comparisons with structurally related compounds where necessary.

In Vivo and In Vitro Metabolic Fate Research

Direct experimental data on the in vivo and in vitro metabolic fate of this compound in mammalian systems is scarce. However, the biotransformation of this compound can be predicted based on the well-established metabolic pathways of toluene (B28343) and other fluorinated aromatic compounds.

The primary route of metabolism for toluene in mammals involves the oxidation of the methyl group, a reaction catalyzed by cytochrome P450 (CYP) enzymes, primarily CYP2E1, but also CYP2B6, CYP2C8, CYP1A2, and CYP1A1. iarc.fr This initial oxidation forms benzyl (B1604629) alcohol, which is subsequently oxidized to benzaldehyde (B42025) and then to benzoic acid. The resulting benzoic acid is then typically conjugated with glycine (B1666218) to form hippuric acid, or with glucuronic acid to form an acyl-glucuronide, both of which are water-soluble and readily excreted. iarc.fr A minor pathway for toluene metabolism involves hydroxylation of the aromatic ring to form ortho- and para-cresol. iarc.fr

It is highly probable that this compound follows a similar primary metabolic pathway, with the methyl group being the principal site of oxidative attack. Studies on the metabolism of 2,4-dinitrotoluene in isolated rat hepatocytes have shown that the major metabolite is 2,4-dinitrobenzyl alcohol, which is consistent with the oxidation of the methyl group. nih.gov Fungal metabolism of various fluorotoluenes also demonstrates that the initial metabolic step is the oxidation of the methyl group to the corresponding fluorinated benzoates. asm.org

The presence of two fluorine atoms on the aromatic ring is expected to influence the rate and potentially the regioselectivity of metabolism. Fluorine is a strong electron-withdrawing group, which can affect the activity of CYP enzymes. researchgate.net The biotransformation of other fluorinated compounds has been shown to be dependent on the position of the fluorine atoms. researchgate.net While ring hydroxylation is a possibility, the electron-withdrawing nature of the fluorine atoms may deactivate the ring towards electrophilic attack by CYP enzymes, making methyl group oxidation the more favored pathway.

In the absence of direct experimental data, the predicted metabolic pathway for this compound is summarized below.

Table 1: Predicted Metabolic Pathway of this compound in Mammals

StepReactionEnzyme System (Predicted)Metabolite
Phase I
1Methyl Group OxidationCytochrome P450 (e.g., CYP2E1, CYP2B6)2,4-Difluorobenzyl alcohol
2Alcohol DehydrogenationAlcohol Dehydrogenase2,4-Difluorobenzaldehyde (B74705)
3Aldehyde DehydrogenationAldehyde Dehydrogenase2,4-Difluorobenzoic acid
Phase II
4ConjugationGlycine N-acyltransferase or UDP-glucuronosyltransferase2,4-Difluorohippuric acid or 2,4-Difluorobenzoyl glucuronide

This table is based on predicted pathways derived from the metabolism of toluene and related compounds. Experimental verification is required.

Research on Genotoxicity and Mutagenicity Mechanisms

The genotoxic and mutagenic potential of this compound has not been extensively evaluated. A Material Safety Data Sheet from a commercial supplier indicates that it is not classified as a carcinogen by major regulatory agencies like the International Agency for Research on Cancer (IARC). quora.com

A comprehensive assessment of genotoxicity typically involves a battery of tests that evaluate different endpoints, including gene mutations, chromosomal damage, and DNA strand breaks. service.gov.uk The Ames test, a bacterial reverse mutation assay, is a widely used initial screening method for mutagenic potential. bioline.org.brwikipedia.orgmedicilon.com For impurities with structural alerts for mutagenicity, a negative Ames test result can sometimes be sufficient to classify the compound as non-mutagenic. medicilon.com

For a more complete in vivo assessment, the micronucleus test in mammalian bone marrow is commonly employed to detect chromosomal damage (clastogenicity) or interference with the mitotic apparatus (aneugenicity). nih.gov24d.infomdpi.com Studies on 2,4-D and its derivatives have shown no significant increases in micronucleated polychromatic erythrocytes in mice, indicating a lack of in vivo genotoxicity for these compounds. nih.gov

Table 2: Summary of Genotoxicity Data for this compound

Assay TypeEndpointTest SystemResultReference
In Vitro
Bacterial Reverse Mutation (Ames Test)Gene MutationS. typhimurium, E. coliNo data available
In Vitro Micronucleus TestChromosomal DamageMammalian CellsNo data available
In Vitro Chromosomal Aberration TestChromosomal DamageMammalian CellsNo data available
In Vivo
Mammalian Erythrocyte Micronucleus TestChromosomal DamageRodent Bone MarrowNo data available
Mammalian Comet AssayDNA Strand BreaksRodent TissuesNo data available
Transgenic Rodent Somatic and Germ Cell Gene Mutation AssayGene MutationRodent TissuesNo data available
Carcinogenicity
Long-term bioassayCancerRodentsNot classified as a carcinogen quora.com

This table highlights the significant data gaps in the genotoxicity profile of this compound.

Future Research Trajectories and Emerging Paradigms for 2,4 Difluorotoluene

Novel Synthetic Methodologies for Enhanced Selectivity

Achieving high regioselectivity in the synthesis of polysubstituted aromatic compounds remains a formidable challenge in organic chemistry. For 2,4-difluorotoluene and its derivatives, future research is focused on developing novel synthetic methodologies that offer superior control over the placement of functional groups, thereby enhancing selectivity and efficiency.

Emerging trends point towards the adoption of advanced fluorination techniques that operate under mild conditions with high precision. numberanalytics.com These include:

Photocatalytic Fluorination : Utilizes light to initiate fluorination reactions, offering mild conditions and high selectivity. numberanalytics.com

Electrochemical Fluorination : Employs an electrochemical cell, providing a reagent-free alternative to traditional methods. numberanalytics.comnumberanalytics.com

Transition Metal-Catalyzed Fluorination : Explores various transition metals as catalysts to improve the efficiency and specificity of fluorination on aromatic rings. numberanalytics.com

These methods are part of a broader effort to overcome the limitations of traditional fluorination techniques and to enable the synthesis of complex fluorinated aromatics with high regioselectivity. numberanalytics.com The development of palladium-catalyzed cascade reactions, for instance, offers a modular and regioselective route to complex molecules like polysubstituted fluorenes, a strategy that could be adapted for difluorotoluene derivatives. rsc.org Similarly, new methods for the regioselective synthesis of other fluorinated heterocycles, such as 4-fluoro-1,5-disubstituted-1,2,3-triazoles, highlight the ongoing innovation in selective C-F bond formation. rsc.org

Synthetic MethodKey FeaturesPotential Advantage for this compound Synthesis
Photocatalytic Fluorination Light-initiated, mild reaction conditions. numberanalytics.comHigh regioselectivity in introducing additional functional groups.
Electrochemical Fluorination Reagent-free, uses electrochemical cell. numberanalytics.comnumberanalytics.comGreener synthesis pathway with fewer reagents.
Transition Metal-Catalysis Enhanced efficiency and specificity. numberanalytics.comPrecise control over substitution patterns on the difluorotoluene ring.
Cascade Reactions Modular and regioselective for complex structures. rsc.orgEfficient assembly of complex derivatives from simple precursors.

Advanced Catalysis for Specific C-F Bond Functionalization

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a significant challenge. rsc.org Future research trajectories for this compound will heavily rely on the development of advanced catalytic systems capable of cleaving a specific C-F bond to introduce new functionalities. This hydrodefluorination (HDF) process is a key strategy for converting polyfluorinated compounds into more valuable, partially fluorinated molecules. d-nb.info

Recent breakthroughs have demonstrated that catalytic HDF is possible using simple, metal-free catalysts like trialkylphosphines, which can offer excellent yields and selectivity under mild conditions. whiterose.ac.uk Computational and experimental studies reveal that these reactions can proceed through a Meisenheimer-like transition state to form a fluorophosphorane intermediate. whiterose.ac.ukacs.org Furthermore, transition-metal catalysts, including single-atom catalysts like platinum on silicon carbide (Pt1/SiC), have shown high efficiency in C-F bond activation. osti.gov These catalysts facilitate the formation of Si-H bonds on the substrate surface, which then react with the C-F bond to achieve hydrodefluorination. osti.gov

The development of stereodivergent C-F bond functionalization of gem-difluoroalkenes using palladium catalysis showcases the high level of control that is becoming possible. nih.gov By choosing between Pd(II) and Pd(0) catalytic cycles, chemists can selectively produce either E or Z isomers of monofluoroalkenes. nih.gov While not directly applied to an aromatic ring, these principles of catalyst-controlled selectivity could inspire new methods for the regioselective functionalization of one of the two C-F bonds in this compound.

Catalyst TypeMechanism/ApproachSignificance for this compound
Simple Phosphines Metal-free catalytic hydrodefluorination (HDF). whiterose.ac.ukacs.orgOffers a potentially cheaper and more sustainable route for selective defluorination-functionalization.
Single-Atom Catalysts (e.g., Pt1/SiC) Efficient C-F bond activation via hydrogen spillover. osti.govHigh catalytic activity for breaking strong C-F bonds under milder conditions.
Palladium Catalysts Stereodivergent C-F functionalization via different oxidation states. nih.govProvides a blueprint for developing catalysts that can distinguish between and selectively functionalize the two different C-F bonds in this compound.

Integration with Artificial Intelligence and Machine Learning in Compound Design

The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal and materials chemistry is set to revolutionize how new molecules based on the this compound scaffold are designed and optimized. iipseries.orgnih.gov AI/ML methodologies can accelerate the drug discovery process by rapidly identifying promising candidates from vast virtual libraries and predicting their properties. nih.govresearchgate.net

For this compound derivatives, AI and ML can be applied in several key areas:

De Novo Design : Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecular structures that incorporate the this compound core while being optimized for specific properties like binding affinity to a biological target. iipseries.org

Property Prediction : Deep learning models can be trained on existing data to accurately predict the physicochemical and biological properties of novel this compound analogues, including their potential toxicity and metabolic stability. researchgate.netschrodinger.com This helps in prioritizing which compounds to synthesize and test, saving time and resources. iipseries.org

Reaction Prediction and Synthesis Planning : AI tools can analyze the complex interplay of reactants and catalysts to predict the outcomes of reactions, aiding in the design of efficient and selective synthetic routes to new this compound derivatives.

The ultimate goal is to create autonomous molecular design workflows. arxiv.org These "closed-loop" systems would integrate predictive modeling, de novo generation, and automated synthesis and testing to rapidly discover molecules with desired functions, significantly shortening the timeline for developing new drugs or materials. arxiv.org

Sustainable Production and Environmental Mitigation Strategies

As the applications of fluorinated compounds expand, so do concerns about their environmental impact and the sustainability of their production. numberanalytics.com Future research on this compound is increasingly focused on developing greener manufacturing processes and mitigating potential environmental risks.

Key strategies for sustainable production include:

Continuous Flow Processes : Shifting from traditional batch manufacturing to continuous flow reactors offers significant advantages. innospk.com Tubular reactors, for example, provide superior mass and heat transfer, leading to shorter reaction times, higher efficiency, and better process control, which can reduce byproduct formation. google.com A patented method for the continuous oxidation of this compound to 2,4-difluorobenzaldehyde (B74705) highlights this trend. google.com

Greener Reagents and Catalysts : Research is aimed at replacing hazardous reagents with more environmentally benign alternatives, such as using hydrogen peroxide as an oxidant. google.com The use of recyclable catalysts and metal-free catalytic systems also contributes to a more sustainable process. whiterose.ac.ukacs.org

Designing for Degradation : A proactive approach involves designing fluorinated molecules that can degrade more readily in the environment after their intended use, reducing their persistence. numberanalytics.com

Biocatalysis : The use of enzymes to catalyze fluorination or functionalization reactions presents a promising avenue for highly selective and environmentally friendly synthesis. numberanalytics.com

These approaches, when combined, can significantly reduce the environmental footprint associated with the production and use of this compound and its derivatives.

Exploration in Untapped Materials and Biomedical Applications

While this compound is a known intermediate, its full potential in advanced materials and biomedical applications is still being explored. Future research is set to uncover new roles for this versatile compound.

Materials Science: Fluorinated aromatic compounds are valued in materials science for their high electron affinity and unique intermolecular interactions. researchgate.net The incorporation of fluorine can tune the electronic properties of organic semiconductors, making this compound derivatives potential candidates for use in organic electronic (OE) devices like organic field-effect transistors (OFETs). google.com Research into new liquid crystals and high-performance polymers could also benefit from the unique properties imparted by the difluorotoluene core. researchgate.netchemimpex.com

Biomedical Applications: A significant area of research has utilized this compound as a thymine (B56734) isostere—a molecule that mimics the shape and size of thymine but cannot form traditional hydrogen bonds. nih.govresearchgate.net This has made it an invaluable probe for studying the mechanisms of DNA polymerases and the relative importance of hydrogen bonding versus shape complementarity in DNA replication. nih.govfrontiersin.orgnih.gov

Future trajectories in this area include:

Therapeutic Oligonucleotides : Building on its role as a nucleobase analogue, this compound could be incorporated into synthetic DNA or RNA strands (oligonucleotides) to create new therapeutics. researchgate.net These modified oligonucleotides could have enhanced stability against nuclease degradation or improved binding affinity for their targets, making them useful in antisense or RNA interference (RNAi) therapies. researchgate.net

Drug Discovery : As a versatile chemical building block, this compound and its derivatives are used in the synthesis of new pharmaceuticals and agrochemicals. researchgate.netchemimpex.com Its unique substitution pattern can be exploited to fine-tune the biological activity and pharmacokinetic properties of drug candidates. biophysics.org For example, it has been used in the synthesis of compounds targeting dihydrofolate reductase (DHFR) and in the development of anti-cancer agents. chemimpex.com

Diagnostic Probes : The fluorine atoms in this compound can serve as reporters for 19F NMR studies, allowing researchers to probe molecular interactions and conformational changes in biological systems. biophysics.org This opens up possibilities for developing new diagnostic tools and biosensors. nih.gov

The continued exploration of this compound in these untapped areas promises to yield novel materials and biomedical technologies with significant impact.

Q & A

Basic: What are the established synthetic routes for 2,4-Difluorotoluene, and how do reaction conditions influence selectivity?

This compound is synthesized via halogenation of toluene derivatives. Key methods include:

  • Electrophilic aromatic substitution : Fluorination of toluene using HF or fluorinating agents like Selectfluor under controlled temperatures (80–120°C) to achieve regioselectivity at the 2- and 4-positions .
  • Stepwise halogenation : Sequential fluorination and bromination using catalysts like AlBr₃ or Fe to optimize intermediate stability .
    Selectivity is influenced by temperature, catalyst choice, and solvent polarity. For example, polar aprotic solvents enhance fluorine electrophilicity, favoring para-substitution .

Basic: How is this compound utilized as a thymine analog in DNA studies?

This compound (dF) replaces thymine (T) to probe hydrogen bonding (H-bonding) and steric effects in DNA replication. It mimics T’s shape but lacks H-bonding capacity, enabling researchers to isolate the role of base stacking vs. H-bonding in polymerase fidelity. For instance, dF pairs with adenine (A) in duplex DNA, but its incorporation efficiency is 40-fold lower than T due to reduced H-bonding .

Basic: What analytical techniques are commonly employed to characterize this compound in DNA/RNA systems?

  • X-ray crystallography : Resolves dF:A pairing geometry in DNA duplexes (e.g., 1.6 Å resolution structures showing dF:A distances of ~3.7 Å, challenging H-bond assumptions) .
  • ¹⁹F NMR : Tracks dF in RNA for secondary structure analysis, leveraging fluorine’s distinct chemical shifts .
  • Gas chromatography (GC) : Quantifies dF in aqueous solutions with detection limits <1 ppm, validated in environmental studies .

Advanced: How do recent structural studies resolve contradictions about dF’s hydrogen-bonding capability?

High-resolution crystal structures (e.g., Dickerson-Drew dodecamer complexes) reveal dF:A pairs exhibit:

  • Short N1(A)-C3(dF) distances (3.1–3.3 Å) , closer to H-bond ranges than van der Waals contacts .
  • Minor groove widening (Δd3 ≈1 Å) , suggesting backbone flexibility compensates for H-bond loss .
    These findings challenge the "steric hypothesis" and indicate H-bonding and shape are interdependent in polymerase recognition .

Advanced: What experimental approaches assess the impact of dF on DNA polymerase fidelity?

  • Steady-state kinetic assays : Measure kcat/Km for dFTP incorporation opposite A vs. mismatches. For Klenow fragment (exo⁻), kcat/Km for dFTP:A is 100-fold lower than dTTP:A, with 40-fold selectivity over dFTP:G .
  • Pre-steady-state kinetics : Reveal rate-limiting steps (e.g., conformational changes in Y-family polymerases like Dpo4) .
  • Thermodynamic profiling : Quantifies stacking contributions via UV melting (ΔΔG ≈1.2 kcal/mol for dF-modified duplexes) .

Advanced: How does the self-pairing efficiency of dF compare to natural nucleotides?

dF exhibits higher self-pairing efficiency (Km =53 μM) than pairing with A (Km =95 μM) in Klenow fragment assays, suggesting hydrophobic interactions dominate over shape complementarity . This highlights trade-offs between desolvation energy and selectivity in non-polar base analogs.

Advanced: What methodological considerations are critical for designing dF substitution studies in DNA replication?

  • Template design : Use hairpin or primer-template systems to minimize backbone distortion (e.g., 12-mer Dickerson-Drew duplexes) .
  • Polymerase selection : Y-family polymerases (e.g., Dpo4) tolerate dF better than high-fidelity A-family enzymes due to flexible active sites .
  • Control experiments : Include native T:A pairs and mismatch controls to isolate dF’s effects .

Advanced: How do computational models complement experimental data on dF’s structural effects?

  • DFT calculations : Predict dF’s electrostatic potential surfaces, showing reduced polarity vs. T .
  • MD simulations : Reveal dF-induced minor groove widening and altered stacking overlap in duplex DNA .
    These models guide mutagenesis studies by identifying residues critical for dF recognition (e.g., polymerase active-site residues probing the minor groove) .

Advanced: What spectroscopic techniques elucidate dF’s role in RNA structural studies?

  • ¹⁹F NMR : Monitors dF’s chemical shift changes during RNA melting, correlating with base-pairing stability (e.g., Δδ =0.5 ppm for duplex vs. single-strand states) .
  • Fluorescence polarization : Tracks dF-modified RNA-protein interactions via fluorinated base stacking .

Advanced: How do kinetic and thermodynamic measurements differentiate dF’s stacking vs. H-bond contributions?

  • Kinetic isotope effects (KIEs) : Compare deuterated vs. non-deuterated templates to quantify H-bonding’s role in transition states .
  • Isothermal titration calorimetry (ITC) : Measures ΔH for dF:A pairing (~-2 kcal/mol), weaker than T:A (~-5 kcal/mol), confirming reduced H-bonding .
  • Van’t Hoff analysis : Shows dF’s stacking contributes ~70% to duplex stability vs. 50% for T .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.